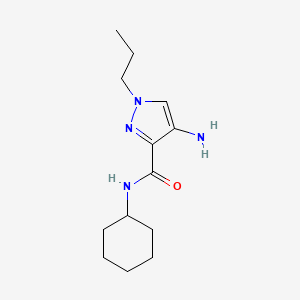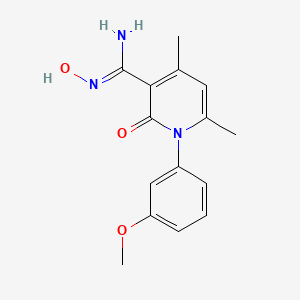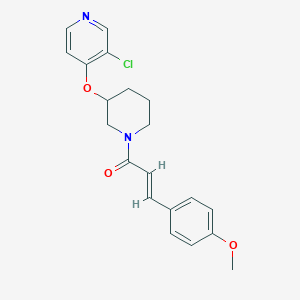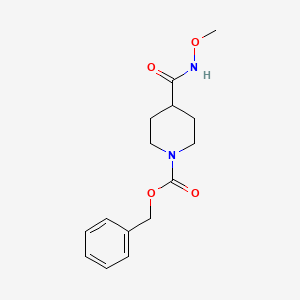![molecular formula C20H17N3O3S3 B2898453 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide CAS No. 941957-07-9](/img/structure/B2898453.png)
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide” is a compound that contains a benzothiazole ring, which is a type of heterocyclic compound . Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The compound has a benzothiazole ring, which consists of a benzene ring fused to a thiazole ring . It also has an isopropylsulfonyl group and an amide group attached to the benzothiazole ring .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed C-H bond functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not known due to the lack of studies on this specific compound .Mecanismo De Acción
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide works by inhibiting the activity of the glutaminase enzyme, which is responsible for converting glutamine to glutamate. Glutamate is then further metabolized to provide energy for cancer cells. By inhibiting glutaminase, this compound disrupts this metabolic pathway and starves cancer cells of the energy they need to grow and proliferate.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on cancer cell metabolism, leading to decreased cell viability and increased apoptosis. This compound has also been found to have a synergistic effect when combined with other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is its specificity for the glutaminase enzyme, which makes it a valuable tool for studying glutamine metabolism in cancer cells. However, this compound has also been found to have limitations in its effectiveness in certain types of cancer, such as pancreatic cancer.
Direcciones Futuras
There are several future directions for research on N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide. One area of focus is the development of more potent and selective glutaminase inhibitors. Another area of interest is the combination of this compound with other cancer treatments, such as immunotherapy. Additionally, there is a need for further research on the potential side effects of this compound and its impact on normal cell metabolism.
In conclusion, this compound is a small molecule inhibitor that has shown promising results in preclinical models of cancer. Its specificity for the glutaminase enzyme makes it a valuable tool for studying glutamine metabolism in cancer cells. Further research is needed to fully understand the potential of this compound as a cancer treatment and to develop more effective and selective inhibitors.
Métodos De Síntesis
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide can be synthesized through a multistep process involving the reaction of 2-aminothiazole with 2-bromo-1-(4-methylphenyl)ethanone to form 2-(4-methylphenyl)-4-thiazolylketone. This intermediate is then reacted with 2-aminobenzenethiol to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting cancer cell growth. This compound has been found to be particularly effective in inhibiting the growth of tumors that are dependent on glutamine metabolism, such as renal cell carcinoma and triple-negative breast cancer.
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S3/c1-12(2)29(25,26)14-9-7-13(8-10-14)18(24)23-20-22-16(11-27-20)19-21-15-5-3-4-6-17(15)28-19/h3-12H,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKNKJWJZZVFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2898371.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-3-carboxamide](/img/structure/B2898373.png)





![3-chloro-6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2898385.png)
![2-(2-Bromo-4-fluorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2898386.png)

![1-(5-Chlorothiophene-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2898389.png)
